Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(410)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- is a unique organic compound characterized by its bicyclic structure and the presence of two fluorine atoms and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- typically involves the reaction of cycloheptatriene derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol and specific catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Bicyclo(4.1.0)hepta-1,3,5-triene, 7,7-difluoro-2,5-diphenyl- involves its interaction with specific molecular targets and pathways. The fluorine atoms and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(4.1.0)hepta-1,3,5-triene: Lacks the fluorine and phenyl groups, making it less reactive and versatile.
Cyclopropabenzene: Similar bicyclic structure but different substituents, leading to distinct chemical properties.
1,3,5-Norcaratriene: Another related compound with a different arrangement of atoms and substituents.
Uniqueness
Bicyclo(41The combination of these substituents provides a unique set of chemical properties that distinguish it from other similar compounds .
Properties
CAS No. |
52326-84-8 |
---|---|
Molecular Formula |
C19H12F2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
7,7-difluoro-2,5-diphenylbicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C19H12F2/c20-19(21)17-15(13-7-3-1-4-8-13)11-12-16(18(17)19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OWEGRVCQGPMFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C3(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.